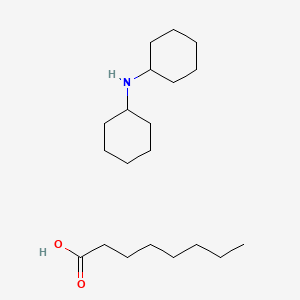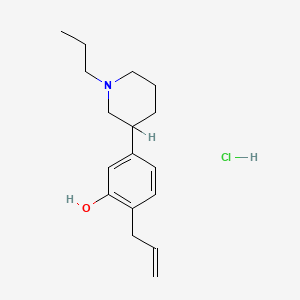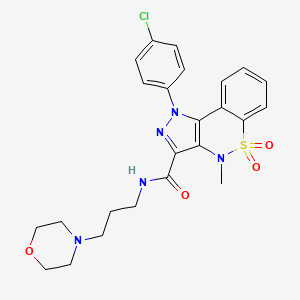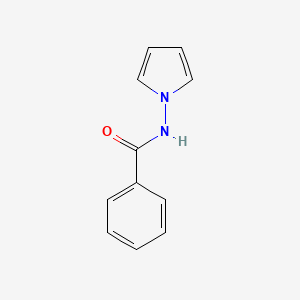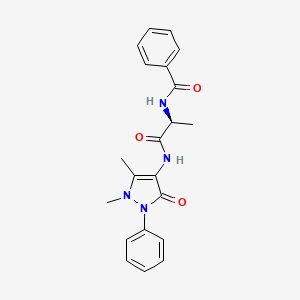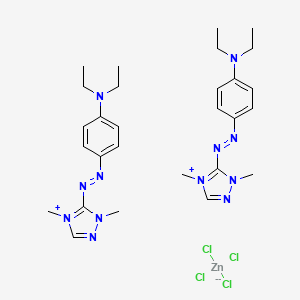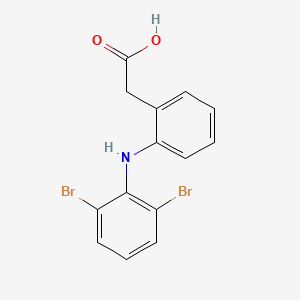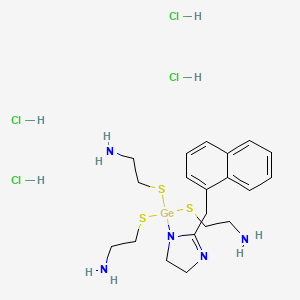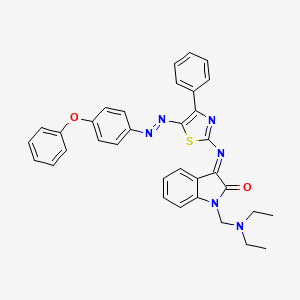
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is a synthetic organic compound known for its intercalative properties with DNA. It is structurally related to ethidium bromide, a well-known nucleic acid stain used in molecular biology. This compound is characterized by its ability to insert itself between the base pairs of DNA, making it useful in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridine core, followed by the introduction of amino groups at the 3 and 8 positions, and the ethyl and thienyl groups at the 5 and 6 positions, respectively. The final step involves the formation of the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is used as a fluorescent probe for studying nucleic acids. Its intercalative properties make it valuable for investigating DNA-binding interactions and conformational changes .
Biology
In biological research, this compound is employed in techniques such as gel electrophoresis and fluorescence microscopy to visualize and quantify nucleic acids. It is also used in studying the mechanisms of DNA replication and repair .
Medicine
Its ability to bind to DNA makes it a candidate for developing anti-cancer drugs that target rapidly dividing cells .
Industry
In the industrial sector, this compound is used in the production of fluorescent dyes and stains for various applications, including quality control and diagnostic assays .
Mechanism of Action
The primary mechanism of action of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide involves intercalation into the DNA double helix. This intercalation disrupts the normal helical structure of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between base pairs, forming stable complexes with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide:
Dimidium Bromide:
Uniqueness
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is unique due to the presence of the thienyl group, which may enhance its binding affinity and specificity for certain DNA sequences. This structural variation can lead to differences in fluorescence properties and biological activity compared to other similar compounds .
Properties
CAS No. |
110532-50-8 |
|---|---|
Molecular Formula |
C19H18BrN3S |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-ethyl-6-thiophen-2-ylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C19H17N3S.BrH/c1-2-22-17-11-13(21)6-8-15(17)14-7-5-12(20)10-16(14)19(22)18-4-3-9-23-18;/h3-11,21H,2,20H2,1H3;1H |
InChI Key |
VYNQQYHWHRGXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CS4)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



